REACTION_CXSMILES
|
[Cl:1]C([O-])=O.[N:5]([CH2:12][CH2:13][OH:14])([CH2:9][CH2:10][OH:11])[CH2:6][CH2:7][OH:8]>C(OCC)(=O)C>[CH2:6]([N:5]([CH2:12][CH2:13][OH:14])[CH2:9][CH2:10][OH:11])[CH2:7][OH:8].[ClH:1] |f:3.4|
|
Name
|
polyether acrylate
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.75 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)[O-]
|
Name
|
formula III
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
N(CCO)(CCO)CCO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |